![molecular formula C21H16BrNO4 B5488472 2-{2-[2-(acetyloxy)-5-bromophenyl]vinyl}-4-quinolinyl acetate](/img/structure/B5488472.png)
2-{2-[2-(acetyloxy)-5-bromophenyl]vinyl}-4-quinolinyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{2-[2-(acetyloxy)-5-bromophenyl]vinyl}-4-quinolinyl acetate, also known as ABQ-48, is a synthetic compound that has been widely studied for its potential applications in scientific research. This molecule is a member of the quinoline family and contains a vinyl group, which makes it particularly interesting for its potential biological activity.
Mécanisme D'action
The mechanism of action of 2-{2-[2-(acetyloxy)-5-bromophenyl]vinyl}-4-quinolinyl acetate is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins involved in cell growth and division. This leads to the disruption of normal cellular processes and ultimately results in cell death.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including the induction of apoptosis (programmed cell death), the inhibition of DNA synthesis, and the disruption of microtubule formation. These effects are thought to be responsible for the compound's cytotoxic activity against cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-{2-[2-(acetyloxy)-5-bromophenyl]vinyl}-4-quinolinyl acetate for lab experiments is its potent cytotoxic activity against cancer cells, which makes it a valuable tool for studying the mechanisms of cancer cell death. However, the compound's complex synthesis and limited availability may limit its use in some experiments.
Orientations Futures
There are several future directions for research on 2-{2-[2-(acetyloxy)-5-bromophenyl]vinyl}-4-quinolinyl acetate, including:
1. Further studies on the compound's mechanism of action, which could lead to the development of more effective cancer treatments.
2. The synthesis of analogs of this compound with improved cytotoxic activity and selectivity for cancer cells.
3. The investigation of the compound's potential applications in other areas of research, such as neurobiology and immunology.
4. The development of new methods for the synthesis of this compound, which could increase its availability and make it more accessible for research purposes.
Méthodes De Synthèse
The synthesis of 2-{2-[2-(acetyloxy)-5-bromophenyl]vinyl}-4-quinolinyl acetate is a complex process that involves several steps. The first step is the preparation of 2-bromo-5-acetoxybenzaldehyde, which is then reacted with vinyl magnesium bromide to form the corresponding vinyl alcohol. The vinyl alcohol is then treated with 4-chloroquinoline in the presence of a palladium catalyst to form the final product, this compound.
Applications De Recherche Scientifique
2-{2-[2-(acetyloxy)-5-bromophenyl]vinyl}-4-quinolinyl acetate has been studied for its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and biochemistry. One of the main areas of research has been in the development of new drugs for the treatment of cancer and other diseases. This compound has been shown to have potent cytotoxic activity against various cancer cell lines, making it a promising candidate for further drug development.
Propriétés
IUPAC Name |
[2-[(E)-2-(4-acetyloxyquinolin-2-yl)ethenyl]-4-bromophenyl] acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16BrNO4/c1-13(24)26-20-10-8-16(22)11-15(20)7-9-17-12-21(27-14(2)25)18-5-3-4-6-19(18)23-17/h3-12H,1-2H3/b9-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWWAQZYNEQUXCX-VQHVLOKHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1)Br)C=CC2=NC3=CC=CC=C3C(=C2)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC1=C(C=C(C=C1)Br)/C=C/C2=NC3=CC=CC=C3C(=C2)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[2-(4-bromophenyl)vinyl]-3-ethyl-4(3H)-quinazolinone](/img/structure/B5488390.png)

![5-methoxy-2-[4-(2-methyl-1,3-thiazol-5-yl)-1H-pyrazol-3-yl]phenol](/img/structure/B5488396.png)
![3-(1,3-benzodioxol-5-yl)-5-[(isopropylamino)sulfonyl]benzoic acid](/img/structure/B5488404.png)
![1-benzyl-N-{[2-(1H-imidazol-1-yl)pyridin-3-yl]methyl}-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5488406.png)
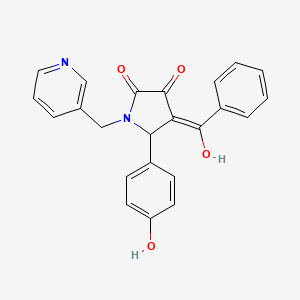
![1-(2-furoyl)-4-{[2-(2-methylphenyl)-1,3-thiazol-4-yl]methyl}piperazine](/img/structure/B5488422.png)
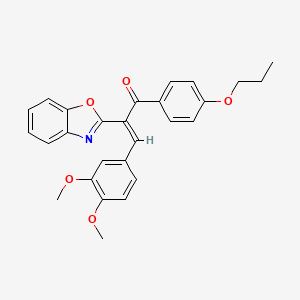
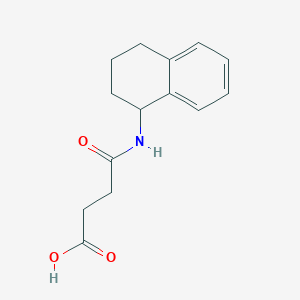
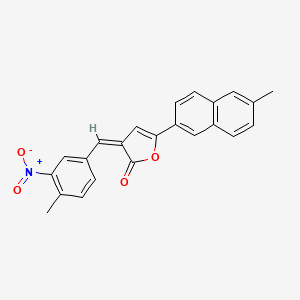
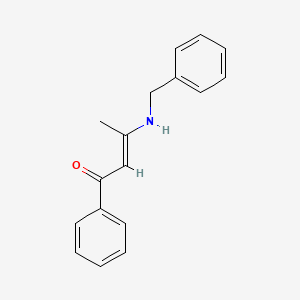
![({2-[4-(2-methoxyphenyl)piperazin-1-yl]pyridin-3-yl}methyl)[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]amine](/img/structure/B5488486.png)
![6-ethyl-2-{[3-(2-furyl)acryloyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5488491.png)
![3-(butylthio)-6-(1-naphthyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5488497.png)
